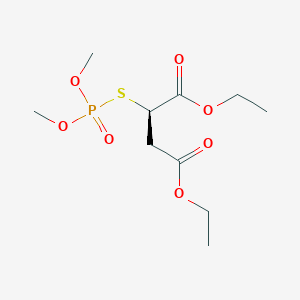
(R)-Malaoxon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-malaoxon is a diethyl 2-[(dimethoxyphosphoryl)thio]succinate that is the R-enantiomer of malaoxon. It is an enantiomer of a (S)-malaoxon.
科学的研究の応用
1. Toxic Effects on Cellular Metabolism
(R)-Malaoxon has been studied for its toxic effects on cellular metabolism, specifically in liver cells. In a study by Yan et al. (2019), HepG2 cells treated with this compound exhibited significant oxidative stress and disturbances in amino acid metabolism, as well as pro-inflammatory responses. This study highlights the importance of understanding the differential effects of pesticide enantiomers and metabolites on mammalian cells (Yan et al., 2019).
2. Photocatalysis and Photolysis Studies
This compound has been the subject of research focusing on photocatalysis and photolysis, specifically in relation to other chemicals like malathion and isomalathion. Studies by Bavcon Kralj et al. (2007) evaluated the degradation kinetics, toxicity, and transformation products of this compound under various experimental conditions. This research provides valuable insights into the environmental impact and degradation pathways of this compound (Bavcon Kralj et al., 2007).
3. Genotoxicity and Protective Effects of Antioxidants
This compound's genotoxic effects have been a subject of interest in scientific research. Błasiak and Stankowska (2001) investigated the DNA-damaging effects of this compound on human lymphocytes and found that it can cause oxidative DNA damage. The study also explored the protective effects of α-tocopherol (vitamin E) against this damage, suggesting potential strategies for mitigating the genotoxic effects of this compound (Błasiak & Stankowska, 2001).
4. Bioactivation in the Human Liver
Research by Buratti et al. (2005) provided insights into the bioactivation of this compound in the human liver. This study focused on understanding the cytochrome P450 isoforms involved in the metabolism of this compound and its parent compound, malathion. These findings are significant for understanding the metabolic pathways and potential risks associated with exposure to this compound (Buratti et al., 2005).
特性
分子式 |
C10H19O7PS |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
diethyl (2R)-2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChIキー |
WSORODGWGUUOBO-MRVPVSSYSA-N |
異性体SMILES |
CCOC(=O)C[C@H](C(=O)OCC)SP(=O)(OC)OC |
正規SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


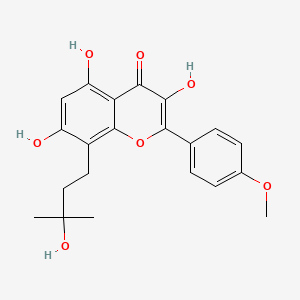
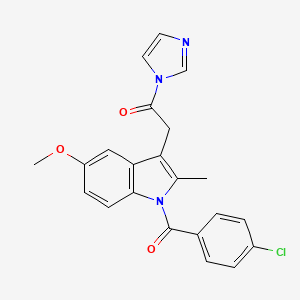



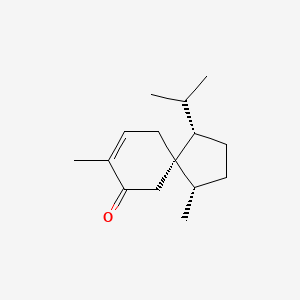
![2-([1,1'-biphenyl]-4-yl)-4H-chromen-4-one](/img/structure/B1254650.png)
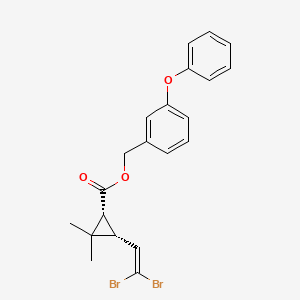
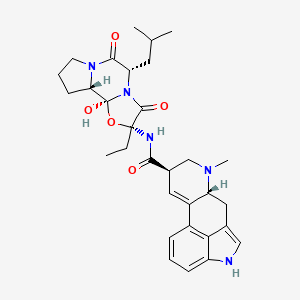
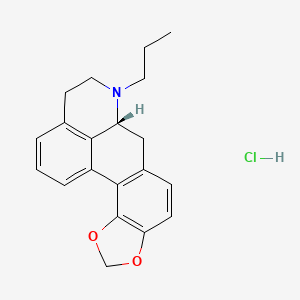

![[(1R,2S,11R,12S,13R,16R,17R,19S)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate](/img/structure/B1254659.png)
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)

